N-(3-methoxy-1,2-oxazol-5-yl)acetamide
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Overview
Description
N-(3-methoxy-1,2-oxazol-5-yl)acetamide is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxy group at the 3-position and an acetamide group at the 5-position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxy-1,2-oxazol-5-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methoxy-1,2-oxazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxy-1,2-oxazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of N-(3-hydroxy-1,2-oxazol-5-yl)acetamide.
Reduction: Formation of N-(3-methoxy-1,2-oxazol-5-yl)ethylamine.
Substitution: Formation of N-(3-chloro-1,2-oxazol-5-yl)acetamide.
Scientific Research Applications
N-(3-methoxy-1,2-oxazol-5-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methoxy-1,2-oxazol-5-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with the synthesis of key biomolecules .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-1,2-oxazol-5-yl)acetamide
- N-(3-hydroxy-1,2-oxazol-5-yl)acetamide
- N-(3-methoxy-1,2-oxazol-5-yl)ethylamine
Uniqueness
N-(3-methoxy-1,2-oxazol-5-yl)acetamide is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials with unique properties .
Properties
Molecular Formula |
C6H8N2O3 |
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Molecular Weight |
156.14 g/mol |
IUPAC Name |
N-(3-methoxy-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C6H8N2O3/c1-4(9)7-5-3-6(10-2)8-11-5/h3H,1-2H3,(H,7,9) |
InChI Key |
HXACNGUBESPFIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NO1)OC |
Origin of Product |
United States |
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